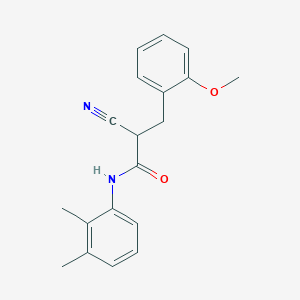

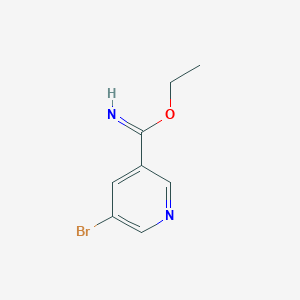

![molecular formula C13H18N4O2 B2837692 tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate CAS No. 1472803-03-4](/img/structure/B2837692.png)

tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate

Übersicht

Beschreibung

The compound is a derivative of tert-butyl carbamate (also known as Boc anhydride) and benzimidazole . Tert-butyl carbamate is a carbamate ester that is used as a protecting group in the synthesis of various organic compounds . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and is found in various important drugs .

Synthesis Analysis

While the specific synthesis pathway for “tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate” is not available, tert-butyl carbamates can generally be synthesized via the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . Benzimidazoles can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative .Chemical Reactions Analysis

Tert-butyl carbamates are known to be stable towards most nucleophiles and bases . They can be cleaved under acidic conditions . Benzimidazoles are aromatic and relatively stable, but can undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate” would depend on its specific structure. Tert-butyl carbamate is a white to slightly yellow needle-like solid . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry Applications

Tert-butyl carbamate derivatives, including tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate, have been explored for their potential in synthetic organic chemistry. For instance, studies demonstrate the utility of such compounds in facilitating metalation reactions between silicon and nitrogen, offering an efficient pathway for the synthesis of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996). Additionally, carbamate derivatives are instrumental in chemoselective transformations of amino protecting groups, highlighting their versatility in organic synthesis processes (Sakaitani & Ohfune, 1990).

Material Science Applications

In material science, the incorporation of tert-butyl carbamate derivatives into nanofibers has been reported to emit strong blue light, offering potential applications in fluorescent sensory materials for the detection of volatile acid vapors. This indicates a significant role in developing chemosensors and materials for environmental monitoring (Sun et al., 2015).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, research has focused on the synthesis of carbamate derivatives for their potential antineoplastic and antifilarial activities. This includes the exploration of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives as a new class of compounds with significant growth inhibition in certain cancer cell lines and antifilarial activity against several pathogens (Ram et al., 1992). Moreover, studies on palladium, gold, and silver N-heterocyclic carbene complexes featuring benzimidazole carbamate derivatives have revealed promising anticancer and antimicrobial properties (Ray et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

The future directions would depend on the specific properties and potential applications of “tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate”. Given the biological activities associated with benzimidazole derivatives , it could be interesting to explore the biological activities of this compound.

Eigenschaften

IUPAC Name |

tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIZTCPCDFYAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

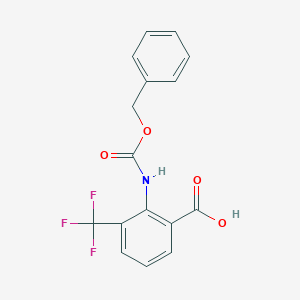

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)

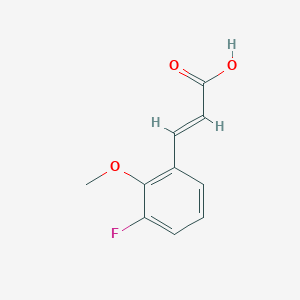

![4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2837617.png)

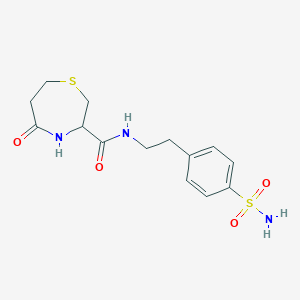

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)

![Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate](/img/structure/B2837621.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)

![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)

![ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2837628.png)

![5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2837630.png)